
Defactinib
Descripción general
Descripción
Métodos De Preparación
La síntesis de defactinib implica múltiples pasos, comenzando con la preparación de intermediarios claveEl paso final implica acoplar estos intermediarios para formar la molécula completa de this compound . Los métodos de producción industrial se centran en optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación.
Análisis De Reacciones Químicas
Structural Features Influencing Reactivity
Defactinib’s molecular architecture includes:
-
Pyrazine and pyrimidine rings : Sites for nucleophilic substitution.
-
Sulfonyl group (-SO₂-) : Susceptible to redox reactions.
-
Amide bond : Prone to hydrolysis under acidic/basic conditions.
-
Trifluoromethyl (-CF₃) group : Electron-withdrawing, stabilizing adjacent reactive centers .
Major Chemical Reactions
The following reactions have been experimentally characterized:
Reaction Type | Reagents/Conditions | Products | Significance |
---|---|---|---|
Oxidation | H₂O₂, KMnO₄, or O₃ | Sulfoxides → Sulfones | Modifies electron density for enhanced solubility. |
Reduction | NaBH₄, LiAlH₄ | Sulfonyl → Sulfide (-S-) | Alters pharmacokinetic properties. |
Nucleophilic Substitution | NH₃, amines at pyrazine C-3 | Amino derivatives | Synthesize analogs for structure-activity studies. |
Hydrolysis | HCl/NaOH, elevated temperature | Cleavage of amide bonds | Degradation pathway analysis. |
Oxidation Pathways
-
Sulfone Formation : Oxidation of the sulfonyl group enhances polarity, improving aqueous solubility for formulation.
-
Stability : Sulfones exhibit greater metabolic stability compared to sulfides in preclinical models.
Reduction and Substitution
-
Sulfide Derivatives : Reduction products show altered FAK-binding affinity, aiding in mechanistic studies.
-
Pyrazine Functionalization : Substitution at C-3 with amines generates analogs with improved selectivity for FAK vs. PYK2.
Hydrolysis Studies
-
Amide Bond Cleavage : Hydrolytic degradation under acidic conditions (pH < 3) informs gastric stability profiles.
Aplicaciones Científicas De Investigación
Defactinib tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de FAK y sus efectos en los procesos celulares.
Biología: Investigado por su papel en la modulación de la adhesión celular, la migración y la supervivencia.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de cánceres, particularmente aquellos resistentes a las terapias convencionales. .
Industria: Utilizado en el desarrollo de nuevas terapias contra el cáncer y como herramienta en la investigación de descubrimiento de fármacos.
Mecanismo De Acción
Defactinib ejerce sus efectos inhibiendo FAK, una proteína involucrada en las vías de transducción de señales mediadas por integrinas. Al bloquear la actividad de FAK, this compound interrumpe varias vías de señalización descendentes, incluidas RAS/MEK/ERK y PI3K/Akt. Esta inhibición conduce a una reducción de la migración, proliferación, supervivencia y angiogénesis de las células tumorales .
Comparación Con Compuestos Similares
Defactinib se compara con otros inhibidores de FAK como VS-4718 y TAE-226. Si bien todos estos compuestos se dirigen a FAK, this compound se destaca por su selectividad y potencia. Se ha demostrado que media la resistencia a múltiples agentes anticancerígenos, lo que lo convierte en una adición valiosa a las terapias combinadas . Otros compuestos similares incluyen avutometinib, que se dirige a la vía RAF/MEK y se utiliza a menudo en combinación con this compound para efectos terapéuticos mejorados .
Conclusión
This compound es un compuesto prometedor con un potencial significativo en la terapia del cáncer. Su capacidad para inhibir FAK e interrumpir las vías de señalización críticas lo convierte en una herramienta valiosa tanto en entornos de investigación como clínicos. Los estudios en curso continúan explorando su potencial completo y aplicaciones en varios campos.
Actividad Biológica
Defactinib (VS-6063) is a potent and selective inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), with an IC50 of 0.6 nM for both kinases. This compound has garnered attention for its potential in treating various cancers, particularly those with KRAS mutations.
FAK plays a critical role in cellular processes such as adhesion, migration, and survival, particularly in cancer cells. By inhibiting FAK, this compound disrupts these processes, leading to reduced tumor growth and enhanced sensitivity to other therapies. The selectivity of this compound for FAK over other kinases (>100-fold) allows for targeted therapeutic strategies with minimal off-target effects .
Efficacy in Various Cancers
This compound has been evaluated in several clinical trials, demonstrating varying degrees of efficacy across different cancer types:
- Non-Small Cell Lung Cancer (NSCLC) : In a Phase 2 study involving heavily pretreated patients with KRAS mutant NSCLC, this compound monotherapy showed modest clinical activity. Out of 55 patients, 28% met the progression-free survival (PFS) endpoint at 12 weeks, with a median PFS of 45 days. Adverse events were primarily low-grade and manageable .
- Pancreatic Ductal Adenocarcinoma (PDAC) : A study combining this compound with pembrolizumab and gemcitabine reported an 80% disease control rate in refractory PDAC patients. The median overall survival was 7.8 months, indicating promising preliminary efficacy .
- Ovarian Cancer : The combination of this compound with avutometinib has shown significant response rates in patients with recurrent low-grade serous ovarian cancer. The overall response rate was 31%, with higher rates observed in KRAS mutant populations .
Case Studies
- KRAS Mutant NSCLC :
- Recurrent Low-Grade Serous Ovarian Cancer :
Comparative Data Table
Cancer Type | Combination Therapy | Overall Response Rate | Median PFS | Notable Adverse Events |
---|---|---|---|---|
Non-Small Cell Lung Cancer | This compound Monotherapy | Modest | 45 days | Fatigue, gastrointestinal |
Pancreatic Ductal Adenocarcinoma | This compound + Pembrolizumab + Gemcitabine | 80% | 3.6 months | None reported |
Ovarian Cancer | This compound + Avutometinib | 31% | 12.9 months | Mild nausea, fatigue |
Safety Profile
This compound is generally well tolerated, with minimal drug-drug interactions and consistent bioavailability independent of food intake. Common side effects include low-grade nausea, fatigue, headache, and reversible hyperbilirubinemia. The recommended phase II dose is established at 400 mg orally twice daily .
Propiedades
IUPAC Name |
N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMVFUGMHIOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025937 | |
Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073154-85-4 | |
Record name | Defactinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Defactinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEFACTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.